molecular formula C11H7ClF6O2S B14034270 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14034270
M. Wt: 352.68 g/mol
InChI Key: NZXGTCWVJHRBHP-UHFFFAOYSA-N
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Description

This compound features a propan-2-one backbone substituted with a chloro group and a phenyl ring bearing two distinct electron-withdrawing groups: a 3-(trifluoromethoxy) and a 4-(trifluoromethylthio) moiety. The trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups significantly influence its electronic properties, solubility, and reactivity. These substituents enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C11H7ClF6O2S

Molecular Weight

352.68 g/mol

IUPAC Name

1-chloro-1-[3-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)6-2-3-8(21-11(16,17)18)7(4-6)20-10(13,14)15/h2-4,9H,1H3

InChI Key

NZXGTCWVJHRBHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Substituted-1-(Trifluoromethoxy)benzene Intermediates

The trifluoromethoxy group is introduced through a multi-step process starting from chlorinated anisole derivatives:

  • Chlorination : Anisole or benzaldehyde derivatives undergo chlorination using chlorine gas or sulfuryl chloride in the presence of radical initiators and solvents such as benzotrifluoride or chlorobenzene under UV illumination at 90–100°C.

  • Fluorination : The chlorinated intermediates are then fluorinated with anhydrous hydrogen fluoride (HF) at 80°C under pressure (30–35 kg/cm²) in stainless steel autoclaves to yield trifluoromethoxybenzene derivatives.

  • Nitration : Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric and nitric acids at 0–35°C to obtain nitro-substituted trifluoromethoxybenzene, predominantly the para isomer (~90% selectivity).

  • Reduction : The nitro group is reduced to an amine using iron and hydrochloric acid in alcoholic solvents (methanol, ethanol, etc.) at 60–65°C.

  • Diazotization and further transformations : The amine can be diazotized and converted into phenol derivatives or other functional groups as needed.

Formation of the Propan-2-one Side Chain and Chlorination

  • The propan-2-one moiety is introduced via acylation reactions, often Friedel-Crafts acylation, onto the substituted phenyl ring.

  • The α-position of the ketone is chlorinated using chlorinating agents such as SOCl₂ or PCl₅ under controlled temperature to yield the α-chloroketone.

  • The trifluoromethylthio (-SCF₃) group is introduced either before or after ketone formation through nucleophilic substitution or coupling reactions with trifluoromethylthiolating agents.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Time Yield/Selectivity
Chlorination of anisole Cl₂ gas, radical initiator, benzotrifluoride solvent 90–100°C 4–5 hours High, crude used directly
Fluorination with HF Anhydrous HF, SS316 autoclave 80°C, 4–6 hours 4–6 hours High purity after distillation
Nitration H₂SO₄ + HNO₃, DCM solvent 0–35°C 2–5 hours 85% yield, ~90% para isomer
Reduction of nitro group Fe, HCl, alcoholic solvent 60–65°C 2–5 hours 88% purity
Diazotization and decomposition NaNO₂, H₂SO₄, low temperature (<5°C), then 110°C 0–5°C then 110°C 2 hours 99.5% purity phenol
α-Chlorination of ketone SOCl₂ or PCl₅, Lewis acid catalyst -10°C to 50°C Variable 60–75% typical yield

Data Table: Synthesis Summary

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%) Purity (%)
1 Chlorination Cl₂, radical initiator, benzotrifluoride Chlorinated anisole derivative High Crude
2 Fluorination Anhydrous HF, 80°C, SS316 autoclave Trifluoromethoxybenzene High >95%
3 Nitration H₂SO₄ + HNO₃, 0–35°C, DCM solvent l-Nitro-4-trifluoromethoxybenzene 85 90 (para)
4 Reduction Fe, HCl, methanol, 60–65°C p-Trifluoromethoxyaniline 88 88.3
5 Diazotization & decomposition NaNO₂, H₂SO₄, 0–5°C then 110°C 4-Trifluoromethoxyphenol 70 99.5
6 Acylation & α-chlorination Friedel-Crafts acylation, SOCl₂/PCl₅ 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one 60–75 >95%

Research Findings and Perspectives

  • The presence of trifluoromethoxy and trifluoromethylthio groups enhances the metabolic stability and lipophilicity of the compound, making it a valuable intermediate for pharmaceutical and agrochemical development.

  • The chlorinated ketone moiety enables further functionalization through nucleophilic substitution, facilitating the synthesis of diverse derivatives.

  • The synthetic methods rely on mild, industrially scalable conditions avoiding hazardous reagents where possible, such as replacing carbon tetrachloride with less harmful solvents.

  • The nitration step favors para-substitution, yielding a high selectivity (~90%), which is crucial for downstream transformations.

  • Reduction using iron and hydrochloric acid offers a cost-effective and safer alternative to palladium-catalyzed hydrogenation.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of electronegative groups, such as trifluoromethoxy and trifluoromethylthio, can influence its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Phenyl Ring Backbone Key Functional Groups
1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one 3-OCF₃, 4-SCF₃ Propan-2-one -Cl, -CF₃O, -CF₃S
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 2-SCH₃, 3-OCF₃ Propan-2-one -Cl, -SCH₃, -OCF₃
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene (heteroaromatic) Propan-1-one -Cl, thiophene
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one 4-CH₃, 3-Ph Prop-2-en-1-one -Br, -CH₃, -Ph
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Cl, cyclopropyl Propan-1-one -Cl, cyclopropyl

Key Observations :

  • The trifluoromethylthio (-SCF₃) group in the target compound is rare in analogs, offering superior electron-withdrawing effects compared to methylthio (-SCH₃) or chloro (-Cl) groups .
  • Heteroaromatic backbones (e.g., thiophene in ) reduce steric hindrance but lack the electronic effects of trifluoromethyl groups.
  • Prop-2-en-1-one derivatives (e.g., ) exhibit conjugated double bonds, enhancing reactivity in Michael additions but reducing stability.

Physical and Chemical Properties

Table 2: Physical Property Comparison
Compound Name Boiling Point (°C) Density (g/cm³) Solubility
Target Compound 300.4 (Predicted) 1.37 (Predicted) Low (lipophilic)
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 290–310 (Predicted) 1.35–1.40 Moderate in organic solvents
3-Chloro-1-(thiophen-2-yl)propan-1-one ~200 (Estimated) 1.25–1.30 High in polar aprotic solvents
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one 280–300 1.45–1.50 Low (crystalline)

Key Findings :

  • The target compound’s predicted boiling point (300.4°C) reflects strong intermolecular forces due to -SCF₃ and -OCF₃ groups .
  • Density trends correlate with halogen size (Br > Cl) and fluorinated substituents (higher density for -SCF₃ vs. -SCH₃) .

Biological Activity

1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one, with the molecular formula C11H7ClF6O2SC_{11}H_7ClF_6O_2S and a molecular weight of 352.68 g/mol, is a compound of interest in medicinal chemistry and agrochemical applications due to its unique structural features and biological activity. The presence of multiple fluorinated groups enhances its reactivity and potential interactions with biological targets.

Chemical Structure

The compound features:

  • A chloro group at the first position,
  • A trifluoromethoxy group at the third position,
  • A trifluoromethylthio group at the fourth position of the phenyl ring.

This configuration allows for significant interaction with biological molecules, potentially leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. It can act as an inhibitor or modulator of enzyme activity, affecting metabolic processes within cells. The trifluoromethoxy and trifluoromethylthio groups contribute to its unique binding properties, enhancing stability and reactivity.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in biological systems. For instance, studies have shown that similar structures can significantly inhibit enzyme activities related to various metabolic pathways.

Case Studies

  • Enzyme Inhibition : A related study demonstrated that fluorinated compounds could inhibit phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants, suggesting potential herbicidal applications. The compound exhibited a moderate affinity for PDS with an inhibition constant KiK_i comparable to known inhibitors .
  • Pharmacological Effects : In vitro studies have shown that fluorinated phenyl compounds can affect serotonin uptake, indicating potential applications in treating mood disorders by modulating neurotransmitter systems .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaBiological ActivityKey Features
This compoundC11H7ClF6O2SEnzyme inhibitor (PDS)Contains trifluoromethoxy and trifluoromethylthio groups
1-Chloro-1-(4-chlorophenyl)propan-2-oneC10H8Cl2OModerate inhibitory effects on serotonin uptakeLacks fluorinated groups
1-Chloro-1-(3-trifluoromethylphenyl)propan-2-oneC10H8ClF3OInhibitory effects on various enzymesContains only trifluoromethyl group

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

  • Reagent Selection : Use 3-(trifluoromethoxy)-4-(trifluoromethylthio)benzaldehyde as the aromatic substrate.
  • Solvent Optimization : Dichloromethane or nitrobenzene for polar aprotic conditions.
  • Temperature Control : Reactions typically proceed at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • Multinuclear NMR : ¹H NMR to identify proton environments, ¹³C NMR for carbon skeleton, and ¹⁹F NMR to resolve trifluoromethyl groups.
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns due to chlorine and sulfur.
  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers address contradictory data between NMR and X-ray crystallography results?

  • Methodological Answer :

  • Cross-Validation : Use DEPT-135 NMR to distinguish CH₃/CH₂/CH groups and compare with X-ray-derived torsion angles.
  • Dynamic Effects : Solution-state NMR may show conformational flexibility, while X-ray captures static structures.
  • Software Refinement : Apply SHELXL’s TWIN/BASF commands to model crystallographic disorder or twinning .
  • Supplementary Techniques : Utilize DFT-calculated chemical shifts (Gaussian09) to reconcile discrepancies .

Q. What are the challenges in optimizing reaction yields due to electron-withdrawing substituents (e.g., trifluoromethoxy)?

  • Methodological Answer :

  • Electronic Effects : Trifluoromethoxy and trifluoromethylthio groups reduce aromatic ring reactivity. Mitigate by:
  • Catalyst Screening : Stronger Lewis acids (e.g., FeCl₃ or BF₃·Et₂O).
  • Microwave-Assisted Synthesis : Enhance reaction rates under controlled dielectric heating.
  • Steric Hindrance : Use bulky acyl chlorides (e.g., chloroacetyl chloride) to improve regioselectivity.
  • Yield Monitoring : Track intermediates via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can computational chemistry aid in understanding the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes inhibited by trifluoromethyl groups).
  • Solvent Modeling : Apply COSMO-RS to assess solubility in polar solvents.
  • Reaction Pathway Analysis : Explore transition states for acylation using ORCA’s NEB (Nudged Elastic Band) method .

Data Contradiction Analysis

Q. How to resolve discrepancies in observed vs. theoretical melting points?

  • Methodological Answer :

  • Purity Assessment : Perform DSC (Differential Scanning Calorimetry) to detect impurities affecting melting behavior.
  • Polymorph Screening : Use PXRD to identify crystalline phases and compare with predicted patterns (Mercury CSD).
  • Thermogravimetric Analysis (TGA) : Rule out decomposition before melting .

Experimental Design Tables

Parameter Optimized Conditions References
Synthesis Catalyst AlCl₃ (1.2 equiv) in CH₂Cl₂, 0°C → 25°C
Purification Silica gel (230–400 mesh), Hexane:EtOAc (4:1)
19F NMR Reference CFCl₃ (δ = 0 ppm)
DFT Functional B3LYP/6-311+G(d,p)

Key Considerations

  • Advanced Tools : SHELX for crystallography, Gaussian09 for DFT, and AutoDock Vina for docking .
  • Contradiction Management : Emphasized multi-technique validation and computational reconciliation.

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